6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid
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Overview
Description
6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the carboxylic acid functionality. One common method includes the reaction of 6-aminopyridine-2-carboxylic acid with benzyl chloroformate under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target sites.
Comparison with Similar Compounds
6-Aminopyridine-2-carboxylic acid: Lacks the benzyloxycarbonyl group but shares the pyridine carboxylic acid core.
6-{[(Methoxy)carbonyl]amino}pyridine-2-carboxylic acid: Similar structure with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
6-{[(Ethoxy)carbonyl]amino}pyridine-2-carboxylic acid: Contains an ethoxycarbonyl group in place of the benzyloxycarbonyl group.
Uniqueness: The presence of the benzyloxycarbonyl group in 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid provides unique chemical properties, such as increased lipophilicity and the ability to act as a protecting group in synthetic chemistry
Properties
CAS No. |
1309611-45-7 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
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